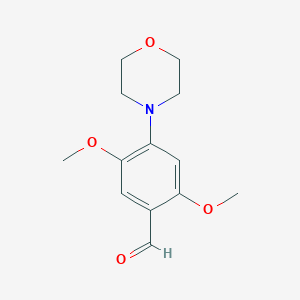

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde

説明

BenchChem offers high-quality 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,5-dimethoxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-12-8-11(14-3-5-18-6-4-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYSTBODEMJYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the X-ray Crystallographic Analysis of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde: From Crystal Growth to Structural Elucidation

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the three-dimensional molecular structure of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde through single-crystal X-ray crystallography. As a molecule of interest in medicinal chemistry and materials science, a precise understanding of its solid-state conformation, intermolecular interactions, and packing is paramount for rational drug design and the development of novel materials. While, as of the time of this writing, no public crystallographic data for the title compound is available in repositories such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this document serves as a detailed roadmap for researchers undertaking this investigation. We will delve into the critical stages of the crystallographic workflow, from the rational design of crystallization experiments to the intricacies of data collection, structure solution, refinement, and validation. The causality behind key experimental choices will be emphasized to equip the reader with the expertise to navigate the challenges inherent in crystallographic studies.

Introduction: The Significance of Structural Elucidation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure.[1] For 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde, a multi-substituted benzaldehyde derivative, the spatial arrangement of its methoxy, morpholine, and aldehyde functionalities dictates its reactivity, polarity, and potential interactions with biological targets. X-ray crystallography stands as the definitive technique for obtaining high-resolution structural information, providing unambiguous insights into bond lengths, bond angles, and intermolecular forces.[1][2] This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and patent protection in the drug discovery pipeline.[3][4]

The Crystallographic Workflow: A Step-by-Step Approach

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. This section outlines a robust and self-validating protocol for the crystallographic analysis of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde.

Synthesis and Purification

The prerequisite for any successful crystallization experiment is a highly pure sample. The synthesis of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde, likely proceeding from a suitable precursor such as 2,5-dimethoxybenzaldehyde, must be followed by rigorous purification.[5][6] Techniques such as column chromatography and recrystallization are essential to remove impurities that can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Single Crystal Growth: The Heart of the Experiment

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[1] The selection of an appropriate crystallization technique and solvent system is critical. For a molecule like 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde, with its moderate polarity, a range of solvents should be screened.

Experimental Protocol: Crystal Growth Screening

-

Solvent Selection: Begin with a diverse set of solvents, including but not limited to:

-

Polar protic: Ethanol, Methanol, Isopropanol

-

Polar aprotic: Acetone, Acetonitrile, Ethyl Acetate

-

Nonpolar: Toluene, Hexane, Dichloromethane

-

Binary mixtures: Combinations of the above to fine-tune solubility.

-

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is often a good starting point due to its simplicity.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "well" solvent in which it is soluble. Place a drop of this solution on a siliconized coverslip (hanging drop) or in a depression in a bridge (sitting drop) within a sealed chamber containing a "reservoir" of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to induce crystallization. The rate of cooling is a critical parameter to control crystal size and quality.

-

Diagram: Crystallization Workflow

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

Separating 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde from unreacted starting materials

This guide provides a technical framework for the purification of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde , a critical intermediate often used in the synthesis of phenethylamine derivatives and pharmaceutical scaffolds (e.g., PI3K inhibitors).

The protocols below prioritize Acid-Base Extraction (exploiting the basicity of the morpholine nitrogen) to separate the target from neutral starting materials (such as 4-bromo-2,5-dimethoxybenzaldehyde) and water-soluble impurities (excess morpholine).

Module 1: Physicochemical Profile & Separation Logic

Understanding the chemical properties of your mixture is the first step to a self-validating purification system.

| Component | Role | Chemical Nature | Solubility (Aq.[1][2][3][4][5][6] Acid) | Solubility (Aq.[1][2][6] Base) | Solubility (Organic) |

| Target Aldehyde | Product | Basic (Tertiary Amine) | Soluble (Forms Salt) | Insoluble (Precipitates) | Soluble |

| Morpholine | Reagent | Basic (Secondary Amine) | Soluble | Soluble (High polarity) | Soluble |

| 4-Halo-Precursor | Starting Material | Neutral | Insoluble | Insoluble | Soluble |

| Inorganic Salts | Byproducts | Ionic | Soluble | Soluble | Insoluble |

The Separation Strategy:

-

Morpholine Removal: Excess morpholine is highly water-soluble. Simple aqueous washes remove the bulk of it.

-

Halide Removal (The Critical Step): The unreacted halogenated precursor is neutral. The target product contains a morpholine ring, making it a base. By extracting the organic mixture with dilute acid, the product moves to the aqueous phase (as a salt), while the neutral precursor remains in the organic phase.[2]

Module 2: Primary Purification Protocol (Acid-Base Swing)

This workflow is the "Gold Standard" for separating amino-benzaldehydes from non-basic precursors.

Step-by-Step Methodology

Reagents Needed:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)[3]

-

2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

) -

Brine (Saturated NaCl)

-

Drying Agent (

or

Protocol:

-

Dissolution: Dissolve the crude reaction residue in DCM or EtOAc (approx. 10 mL per gram of crude).

-

Acid Extraction (Target Capture):

-

Extract with 1M HCl (

volumes). -

Mechanism:[1] The target morpholino-aldehyde protonates at the nitrogen, becoming water-soluble. The neutral halo-benzaldehyde stays in the organic layer.

-

Checkpoint: Keep the Aqueous Layer (contains product). You may discard the organic layer only after confirming the product is in the aqueous phase via TLC.

-

Organic Wash:

-

Wash the combined acidic aqueous layers with a small volume of fresh DCM/EtOAc.

-

Purpose: Removes mechanically trapped traces of the neutral starting material. Discard this organic wash.

-

-

Basification (Target Release):

-

Cool the acidic aqueous solution in an ice bath (exothermic reaction).

-

Slowly add 2M NaOH until the pH reaches >10.

-

Observation: The solution will become cloudy as the free-base product precipitates or oils out.

-

-

Final Extraction:

-

Extract the cloudy aqueous mixture with DCM (

volumes). -

Combine the organic extracts.

-

-

Drying & Isolation:

-

Wash with brine.[7]

-

Dry over anhydrous

. -

Filter and concentrate under reduced pressure (Rotavap).

-

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for separating the basic target from neutral impurities.

Caption: Logic flow for the Acid-Base separation of morpholino-benzaldehydes from neutral precursors.

Module 4: Troubleshooting & FAQs

Q1: My product "oiled out" during the acid-base workup instead of crystallizing. Is it ruined? A: No, this is common for methoxy-benzaldehydes.

-

Cause: The melting point may be depressed by trace solvent or impurities, or the compound naturally exists as a supercooled liquid before crystal lattice formation.

-

Fix:

-

Dissolve the oil in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH).

-

Scratch the side of the flask with a glass rod to induce nucleation.

-

Cool slowly to

. -

If it persists as oil, use a seed crystal from a previous batch or perform a "trituration" with cold hexanes or diethyl ether to wash away surface impurities that prevent crystallization.

-

Q2: I still see starting material (Halo-benzaldehyde) in my product after extraction. A: The pH of your acid wash was likely not low enough, or the layers were not mixed vigorously enough.

-

Fix: Ensure the aqueous layer is distinctly acidic (pH < 2) during the first extraction. The morpholine nitrogen must be fully protonated to drive the compound into the water layer. If the starting material is trapped in the emulsion, add brine to break it.

Q3: Can I use chromatography instead? A: Yes, but it is often less efficient for removing bulk starting material.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: A gradient of Hexanes:Ethyl Acetate.

-

Note: Because the product is an amine, it may streak on silica. Add 1% Triethylamine (TEA) to your mobile phase to sharpen the bands.

Q4: Is the aldehyde moiety stable to the acid/base workup? A: Generally, yes. Benzaldehydes are stable to dilute HCl and NaOH at room temperature for short durations. Avoid heating the acidic/basic solutions or leaving them for extended periods (days), as this could lead to oxidation (to benzoic acid) or Cannizzaro reactions (in strong base).

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols of amines).

-

Google Patents. (2003). Process for preparing 2,5-dimethoxy benzaldehyde (US6670510B2). Retrieved from (Demonstrates stability and handling of the 2,5-dimethoxybenzaldehyde scaffold).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 602019, 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from (Physicochemical data for structural analogs).

-

Organic Syntheses. (1955).[4] p-Aminobenzaldehyde.[8] Org. Synth. Coll. Vol. 3, 88. Retrieved from (Historical precedent for handling amino-benzaldehydes).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. designer-drug.com [designer-drug.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Mass spectrometry fragmentation patterns of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde

Executive Summary

Product Identity: 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde Molecular Formula: C₁₃H₁₇NO₄ Exact Mass: 251.1158 Da Context: A critical precursor in the synthesis of 4-morpholino-2,5-dimethoxyphenethylamine (2C-M) and related NBOMe derivatives.

This guide provides a technical analysis of the mass spectral behavior of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde. Unlike standard library matches which often fail for novel precursors, this document deconstructs the fragmentation physics based on the interaction between the electron-rich morpholine ring and the oxidized benzaldehyde core. We compare this profile against common forensic analogs (2C-B, 2C-D precursors) to assist in precise structural elucidation.

Structural Analysis & Ionization Physics

The molecule consists of three distinct charge-localization centers that compete during Electron Ionization (EI):

-

The Morpholine Nitrogen: The lone pair on the nitrogen is the site of lowest ionization energy (IE), directing the initial charge localization.

-

The Carbonyl Oxygen: Typical site for

-cleavage reactions. -

The Aromatic Ring (Tetrasubstituted): Stabilizes radical cations via resonance, particularly with the para electron-donating morpholine group.

Predicted Mass Spectrum Profile (EI, 70 eV)

Note: Data synthesized from fragmentation principles of morpholine and polysubstituted benzaldehydes.

| m/z (Nominal) | Ion Identity | Relative Abundance (Est.) | Mechanism |

| 251 | [M]⁺˙ | High (60-80%) | Stable molecular ion due to resonance stabilization between morpholine and carbonyl. |

| 250 | [M-H]⁺ | Medium | Loss of aldehydic hydrogen (typical of benzaldehydes). |

| 236 | [M-CH₃]⁺ | Medium | Radical loss from 2- or 5-methoxy groups. |

| 222 | [M-CHO]⁺ | Base Peak (100%) | Loss of formyl radical (α-cleavage); formation of stable quinoid-like cation. |

| 194 | [M-CHO-C₂H₄]⁺ | High | Secondary fragmentation: Morpholine ring degradation (loss of ethylene) from the m/z 222 ion. |

| 164 | [M-CHO-C₂H₄-CH₂O]⁺ | Low | Further loss of formaldehyde from methoxy groups. |

Detailed Fragmentation Pathways[1]

Pathway A: The "Benzoyl" Driver (α-Cleavage)

The dominant pathway for benzaldehydes is the cleavage of the bond adjacent to the carbonyl group.

-

Formation of [M-H]⁺ (m/z 250): Direct loss of the aldehydic proton.

-

Formation of [M-CHO]⁺ (m/z 222): This is the diagnostic "fingerprint" ion. The loss of the radical formyl group (•CHO, 29 Da) yields a highly stabilized phenyl cation. In this specific molecule, the cation is hyper-stabilized by the para-morpholine nitrogen donating electron density into the ring, making m/z 222 the likely base peak.

Pathway B: The Morpholine Degradation

Morpholine rings under EI conditions exhibit a characteristic "ring peeling" effect.

-

Loss of Ethylene (C₂H₄, 28 Da): The morpholine ring opens and ejects a neutral ethylene molecule. This usually occurs after the initial stabilization.

-

Transition: m/z 251

m/z 223 (rare direct loss) -

Transition: m/z 222

m/z 194 (common secondary loss).

-

Pathway C: Methoxy Group Ejection

Steric crowding between the aldehyde and the ortho-methoxy group (position 2) facilitates methyl radical loss.

-

[M-CH₃]⁺ (m/z 236): Direct loss of a methyl radical from the methoxy ether.

-

[M-CH₂O] (m/z 221): Less common, but possible loss of formaldehyde via rearrangement.

Comparative Analysis: Differentiating Alternatives

In drug development and forensic analysis, this molecule must be distinguished from precursors of other "2C" family compounds.

Comparison Table: 4-Substituted-2,5-Dimethoxybenzaldehydes

| Feature | Morpholine Analog (Target) | Bromo Analog (2C-B Precursor) | Methyl Analog (2C-D Precursor) | Ethylthio Analog (2C-T-2 Precursor) |

| Precursor To | 2C-M | 2C-B | 2C-D | 2C-T-2 |

| Molecular Ion (M⁺) | 251 | 244 / 246 (1:1 ratio) | 180 | 226 |

| Isotopic Pattern | Standard C/H/N/O | Diagnostic Doublet (⁷⁹Br/⁸¹Br) | Standard | ³⁴S peak (4.4% of M⁺) |

| Base Peak | 222 ([M-CHO]⁺) | 215 / 217 ([M-CHO]⁺) | 179 ([M-H]⁺) or 151 | 197 ([M-CHO]⁺) |

| Diagnostic Loss | -28 Da (Ethylene from Morpholine) | -79/81 Da (Bromine radical) | -15 Da (Methyl) | -29 Da (Ethyl radical from thioether) |

| Nitrogen Rule | Odd Mass M⁺ (Nitrogen present) | Even Mass M⁺ (No Nitrogen) | Even Mass M⁺ (No Nitrogen) | Even Mass M⁺ (No Nitrogen) |

Key Differentiator: The Odd Molecular Ion (m/z 251) immediately flags the presence of nitrogen (the morpholine ring), distinguishing it from the Bromo, Methyl, and Thio analogs which all have even-mass molecular ions.

Visualization of Fragmentation Logic

The following diagram illustrates the primary decay pathways for the target molecule under 70 eV Electron Ionization.

Figure 1: Fragmentation tree showing the transition from the odd-electron molecular ion (m/z 251) to the stabilized base peak (m/z 222) and subsequent morpholine ring degradation.

Experimental Protocol: GC-MS Identification

To validate the identity of this compound in a research or forensic setting, use the following protocol. This method minimizes thermal degradation of the aldehyde.

Instrument Setup

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).

-

Inlet: Splitless mode, 250°C. Note: Aldehydes can oxidize; ensure liner is clean and deactivated.

Temperature Program

-

Initial: 80°C (hold 1 min).

-

Ramp 1: 20°C/min to 280°C.

-

Hold: 280°C for 10 min.

-

Transfer Line: 280°C.

Data Acquisition

-

Mode: Electron Ionization (EI) at 70 eV.[1]

-

Scan Range: m/z 40 – 400.

-

Solvent Delay: 3.0 min.

Validation Criteria (Self-Validating System)

-

Retention Time Check: The morpholine derivative is significantly more polar and heavier than the methyl analog. Expect elution after 2,5-dimethoxy-4-methylbenzaldehyde but likely before the corresponding phenethylamine (if present).

-

Ion Ratio Check:

-

Confirm M+ at 251 .

-

Confirm Base Peak at 222 .

-

Verify the 222/194 ratio . If m/z 194 is absent or <5%, the morpholine ring may not be intact, or the ionization energy is too low.

-

References

-

NIST Mass Spectrometry Data Center. Benzaldehyde, 2,5-dimethoxy- Mass Spectrum.[2][3][4][5][6] National Institute of Standards and Technology.[2][5][7] Accessed 2024.[8][9] [Link] (Source for 2,5-dimethoxybenzaldehyde core fragmentation patterns)

-

PubChem. N-Formylmorpholine Spectral Data. National Center for Biotechnology Information. [Link] (Source for morpholine-carbonyl connectivity and ring fragmentation)

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Phenethylamines and Precursors. [Link] (Authoritative source for 2C-X precursor comparison standards)

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. N-Formylmorpholine [webbook.nist.gov]

- 3. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 5. N-Formylmorpholine [webbook.nist.gov]

- 6. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]

- 8. uab.edu [uab.edu]

- 9. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling and Disposal of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde: A Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

The core principle of this guide is proactive risk mitigation. The recommendations herein are derived from the known hazard profiles of similar chemical structures, ensuring a high standard of safety. It is imperative to treat this compound with caution and to consult your institution's Environmental Health and Safety (EHS) department for final guidance on handling and disposal protocols.

Hazard Profile: An Evidence-Based Assessment

Due to the lack of specific toxicological data for 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde, its hazard profile is inferred from its constituent structural motifs: a substituted benzaldehyde and a morpholine ring.

-

Substituted Benzaldehydes : Compounds in this class are known to cause skin, eye, and respiratory irritation.[1][2][3] They may be harmful if swallowed or inhaled.[1][4]

-

Morpholine and its Derivatives : Morpholine is a flammable liquid that can be harmful if swallowed and toxic in contact with skin. It is also known to cause severe skin burns and eye damage.[4][5] Long-term exposure to morpholine may lead to liver and kidney damage.[6]

Given these characteristics, 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde should be handled as a hazardous substance with the potential for skin and eye irritation, and possible toxicity upon ingestion or inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde.

| PPE Item | Specification | Rationale |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact with the potentially corrosive and toxic compound. |

| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |

| Body Protection | Flame-resistant lab coat. | To protect against chemical splashes and potential fire hazards. |

| Respiratory Protection | Use in a well-ventilated chemical fume hood. | To prevent inhalation of potentially harmful vapors or dust. |

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is paramount for ensuring laboratory safety.

3.1. Pre-Operational Checks:

-

Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.

-

PPE Inspection : Thoroughly inspect all PPE for any signs of damage or wear before use.

-

Spill Kit Accessibility : Confirm that a spill kit appropriate for chemical spills is readily accessible.

-

Emergency Contact Information : Have the contact information for your institution's EHS department and emergency services clearly posted.

3.2. Handling Procedure:

-

Work Area Preparation : All handling of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

-

Weighing and Transfer : When weighing and transferring the solid compound, use a spatula and handle it carefully to avoid generating dust.

-

Solution Preparation : If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

-

Post-Handling : After handling, thoroughly wash your hands with soap and water, even after removing gloves.

Decontamination and Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

4.1. Decontamination:

-

Glassware and Equipment : All glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate should be collected as hazardous waste.

-

Work Surfaces : Decontaminate the work surface within the fume hood with a suitable solvent and wipe it clean.

4.2. Disposal Protocol:

-

Waste Segregation : Do not mix 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde waste with other waste streams unless explicitly instructed to do so by your institution's EHS department.

-

Containerization : Collect all solid waste, contaminated materials (e.g., gloves, weighing paper), and liquid waste (including rinsates) in a clearly labeled, sealed, and chemically compatible hazardous waste container.

-

Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde".

-

Storage : Store the hazardous waste container in a designated satellite accumulation area until it is collected by the EHS department.

-

EHS Consultation : Contact your institution's EHS department for final disposal procedures. They will provide guidance on the specific requirements for your location.[5][7] Some institutions may have specific protocols for aldehyde deactivation, but this should only be performed with EHS approval.[8][9]

Workflow Visualization

The following diagram illustrates the key stages of the handling and disposal process for 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde.

Caption: Workflow for handling and disposal.

References

- Navigating the Disposal of 2-Benzoylbenzaldehyde: A Guide to Safe and Compliant Practices. Benchchem.

- Kinetics and mechanism of the morpholine–borane reduction of substituted acetophenones and benzaldehydes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide. Benchchem.

- STRUCTURE REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZALDEHYDES BY MORPHOLINIUM FLUOROCHROMATES.

- Safety D

- Focus on: Treatment by Aldehyde Deactivation.

- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.

- Morpholine (HSG 92, 1995). Inchem.org.

- Aldehyde Disposal. Aldex.

- Benzaldehyde Analytical Grade.

- Safety D

- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

- Benzaldehyde 101560 - Safety D

- Morpholine - SAFETY D

- 3,4-Dimethoxybenzaldehyde - SAFETY D

- SAFETY D

- SAFETY D

- The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide.

- The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Borneo Journal of Resource Science and Technology.

- MORPHOLINE - MsdsDigital.com.

- 4-(4-Morpholinyl)

- Safety D

- 2,5-Dimethoxy-4-methylbenzaldehyde. PubChem.

- 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. PubChem.

- Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-. PubChem.

Sources

- 1. fishersci.com [fishersci.com]

- 2. johndwalsh.com [johndwalsh.com]

- 3. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. redox.com [redox.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 9. archtechnochem.com [archtechnochem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。